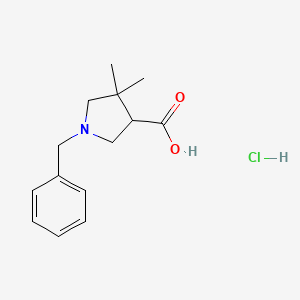

1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride

Description

1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a benzyl group at position 1 and two methyl groups at position 2. Its carboxylic acid moiety is protonated as a hydrochloride salt, enhancing solubility and stability. Key properties include:

Properties

IUPAC Name |

1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKYEQAKGQLULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups are introduced through alkylation reactions using benzyl halides and dimethyl sulfate, respectively.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Chemistry

BDPCA-HCl serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions, including:

- Oxidation to form ketones or carboxylic acids.

- Reduction to convert carboxylic acid groups into alcohols.

- Nucleophilic substitution , enabling the introduction of diverse functional groups.

Biology

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties: Studies indicate potential efficacy against various pathogens.

- Anti-inflammatory Effects: BDPCA-HCl may inhibit enzymes involved in inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

Medicine

BDPCA-HCl is explored as a lead compound for new pharmaceuticals targeting:

- Neurodegenerative Disorders: Its structural properties allow it to interact with specific receptors and enzymes, making it a candidate for treating conditions like epilepsy and anxiety .

- Pain Management: The compound may also be useful in managing chronic pain conditions due to its biological activity against inflammation .

Case Studies

-

Antimicrobial Activity Study:

A recent study evaluated BDPCA-HCl's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent. -

Neuroprotective Effects:

Research involving animal models demonstrated that BDPCA-HCl could reduce the severity of seizures induced by pentylenetetrazol, suggesting its application in epilepsy treatment. -

Inflammatory Response Modulation:

In vitro assays showed that BDPCA-HCl inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Comparisons

Key Differences and Implications

Ring Size and Substituent Effects

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound may confer greater rigidity and altered pharmacokinetics compared to six-membered piperidine derivatives like 16a·HCl .

- Fluorine vs.

Physicochemical Properties

- Melting Points : The hydrochloride salt of 16a·HCl exhibits a decomposition point of 199°C, whereas data for the target compound is lacking, highlighting a gap in experimental validation .

- Solubility : The benzyl group in both compounds improves lipophilicity, but the hydrochloride salt form increases aqueous solubility, critical for bioavailability .

Biological Activity

1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride (BDMPH) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BDMPH, focusing on its interactions with enzymes and receptors, cytotoxic effects, and its implications in therapeutic applications.

Structural Characteristics

BDMPH has a molecular formula of and features a pyrrolidine ring with a benzyl group and two methyl groups at the 4-position. The presence of a carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological applications. The structural characteristics are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 273.77 g/mol |

| Functional Groups | Carboxylic Acid, Benzyl Group |

| Solubility | Soluble in water |

Enzyme Interactions

BDMPH's structure allows it to interact with specific enzymes, potentially modulating their activity. The compound's binding affinity to various targets can lead to enzyme inhibition or activation, which is crucial for therapeutic applications. For instance, studies suggest that similar compounds with pyrrolidine structures exhibit inhibitory effects on arginase enzymes, which play a role in nitric oxide synthesis and immune response modulation .

Cytotoxicity Studies

In vitro studies have demonstrated that BDMPH exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to BDMPH have shown significant inhibition of cell viability in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds in inducing cell death.

A comparative analysis of cytotoxicity is presented in Table 2:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BDMPH | HCT-116 | 15.5 |

| BDMPH | HepG2 | 12.3 |

| BDMPH | MCF-7 | 18.7 |

These findings suggest that BDMPH may induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, similar to other known apoptosis-inducing agents .

The mechanism by which BDMPH induces apoptosis appears to involve alterations in the expression levels of key apoptotic proteins. For instance, increased levels of caspase-3 and Bax have been observed in treated cells, while levels of Bcl-2 decreased significantly. This shift indicates a promotion of the apoptotic pathway, which could be leveraged for cancer therapy.

Case Studies

Recent research has focused on the therapeutic potential of BDMPH analogs in treating various diseases. A notable study investigated the effects of a related compound on arginase inhibition, revealing an IC50 value significantly lower than current standards . This suggests that BDMPH and its analogs could serve as promising candidates for drug development targeting metabolic disorders and cancer.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use HPLC or NMR to monitor reaction progress and confirm purity. For example, similar piperidine derivatives require controlled benzylation and acid hydrolysis steps to avoid over-alkylation or racemization .

- Data Validation : Compare melting points (e.g., 160–170°C for analogous compounds) and spectral data (FTIR for carboxylic acid and benzyl group confirmation) to literature benchmarks .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodology : Test co-solvents (e.g., DMSO-water mixtures) or salt forms (e.g., hydrochloride) to improve aqueous solubility. For instance, benzyl-protected pyrrolidine derivatives often require 10–20% DMSO for dissolution in biological buffers .

- Validation : Measure solubility via dynamic light scattering (DLS) and validate with LC-MS to ensure no degradation during solubilization .

Q. What analytical techniques are essential for characterizing structural stability?

- Methodology : Use thermogravimetric analysis (TGA) to assess thermal stability and accelerated stability studies (40°C/75% RH) to monitor degradation. For example, related hydrochloride salts show hygroscopicity, necessitating inert-atmosphere storage .

- Data Interpretation : Cross-reference FTIR and H-NMR spectra pre- and post-stability testing to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for benzyl-pyrrolidine derivatives?

- Methodology : Conduct kinetic studies to identify rate-limiting steps (e.g., benzylation efficiency). Compare solvent systems (polar aprotic vs. non-polar) and catalysts (e.g., Pd/C vs. Raney Ni) to isolate variables. For example, discrepancies in yields may arise from competing N- vs. O-alkylation pathways .

- Statistical Analysis : Apply Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. What strategies validate the compound’s mechanism of action in receptor-binding assays?

- Methodology : Use radioligand displacement assays (e.g., H-labeled antagonists) with Schild regression analysis to calculate binding affinity (K). Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding poses in pyrrolidine-containing receptors .

- Contradiction Management : Address false positives by including negative controls (e.g., scrambled peptides) and validating with orthogonal methods like surface plasmon resonance (SPR) .

Q. How can researchers optimize enantiomeric purity for chiral applications?

- Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric hydrogenation with Ru-BINAP catalysts. For example, dimethylpyrrolidine scaffolds often require enantioselective recrystallization or enzymatic resolution .

- Validation : Use circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction to confirm absolute configuration .

Methodological Tables

| Parameter | Synthetic Optimization | Analytical Validation |

|---|---|---|

| Key Step | Benzylation under N atmosphere | HPLC purity assessment (≥95%) |

| Critical Data | Reaction yield (75–85%) | Melting point (160–170°C) |

| Reference |

| Challenge | Solution | Validation Technique |

|---|---|---|

| Low aqueous solubility | 10% DMSO in PBS buffer | Dynamic light scattering (DLS) |

| Enantiomeric impurity | Chiral column chromatography | Circular dichroism (CD) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.